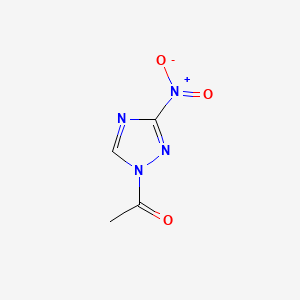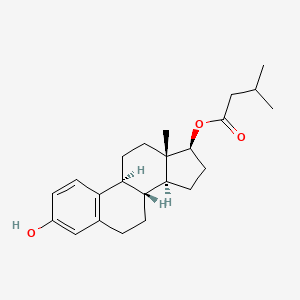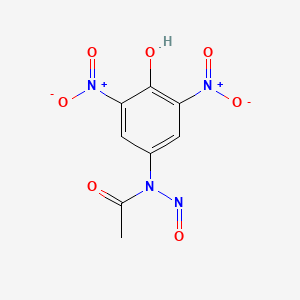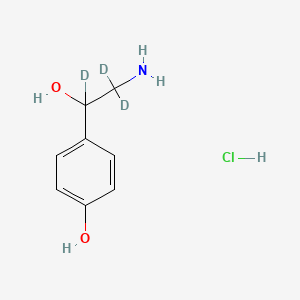
氯草胺-d3盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glufosinate-d3 Hydrochloride is a deuterium labeled compound . It is intended for use as an internal standard for the quantification of glufosinate . Glufosinate is a broad-spectrum herbicide and a racemic mixture of L-phosphinothricin, a phytotoxic compound, and D-phosphinothricin, its inactive enantiomer .
Molecular Structure Analysis
The molecular formula of Glufosinate-d3 Hydrochloride is C5H10D3ClNO4P . The molecular weight is 220.61 g/mol . The InChI code is InChI=1S/C5H12NO4P.ClH/c1-11(9,10)3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10);1H/i1D3; .
科学研究应用
Internal Standard for Quantification
Glufosinate-d3 Hydrochloride is used as an internal standard for the quantification of glufosinate . This is particularly useful in Gas Chromatography (GC) or Liquid Chromatography Mass Spectrometry (LC-MS) where it helps in accurately determining the concentration of glufosinate in a sample .
Herbicide Efficacy Research
Glufosinate-d3 Hydrochloride is used in research to study the efficacy of glufosinate as a herbicide . For instance, it has been used to investigate the time-of-day effect on glufosinate efficacy against Amaranthus palmeri . The research found that midday applications of glufosinate under intense light conditions provide full control of A. palmeri plants .
Study of Glutamine Synthetase Inhibition
Glufosinate is a known inhibitor of glutamine synthetase, an enzyme essential for nitrogen metabolism in plants . Glufosinate-d3 Hydrochloride can be used in research to study the mechanism of this inhibition and its effects on plants .
Research on Weed Control
Glufosinate-d3 Hydrochloride can be used in research on weed control strategies . For example, it has been used to study the variable weed control provided by glufosinate depending on environmental conditions such as light, temperature, and humidity .
Study of Enzyme Turnover
Research involving Glufosinate-d3 Hydrochloride can help in understanding the turnover of enzymes like glutamine synthetase . This can provide insights into how plants recover enzyme activity after herbicide treatment .
Investigation of Herbicide Resistance
Glufosinate-d3 Hydrochloride can be used in research to investigate the development of resistance to glufosinate in weeds . For example, it can be used to study the effects of biological nitrogen metabolism on glufosinate-susceptible and -resistant goosegrass .
作用机制
Target of Action
Glufosinate-d3 Hydrochloride primarily targets glutamine synthetase (GS) , an enzyme crucial for nitrogen metabolism in plants. GS catalyzes the conversion of glutamate and ammonia to glutamine, a vital process for nitrogen assimilation and detoxification of ammonia .
Mode of Action
Glufosinate-d3 Hydrochloride acts as an irreversible inhibitor of GS. By binding to the active site of GS, it prevents the enzyme from catalyzing the formation of glutamine. This inhibition leads to the accumulation of ammonia and disruption of nitrogen metabolism . Additionally, the inhibition of GS triggers the production of reactive oxygen species (ROS), which causes oxidative stress and cellular damage .
Biochemical Pathways
The inhibition of GS by Glufosinate-d3 Hydrochloride affects several biochemical pathways:
- Photorespiration: The disruption of GS affects the photorespiration pathway, leading to the accumulation of glycolate and glyoxylate .
- Oxidative Stress Pathways: The production of ROS leads to lipid peroxidation and damage to cellular membranes .
Pharmacokinetics
The pharmacokinetics of Glufosinate-d3 Hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME):
Result of Action
The molecular and cellular effects of Glufosinate-d3 Hydrochloride include:
- Oxidative Stress: The production of ROS causes oxidative damage to lipids, proteins, and DNA, leading to cell death .
- Growth Inhibition: The overall effect is the inhibition of plant growth and eventual plant death .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of Glufosinate-d3 Hydrochloride:
安全和危害
Glufosinate-d3 Hydrochloride is harmful if swallowed or if inhaled. It may cause damage to organs . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, and using only outdoors or in a well-ventilated area .
未来方向
Glufosinate-d3 Hydrochloride is intended for use as an internal standard for the quantification of glufosinate . It is used in research areas such as plant biology, oxidative stress & reactive species, toxicology & xenobiotic metabolism, and environmental toxicology . A new Liberty herbicide with technology that will provide for a 25% reduction in use rate has a targeted launch in 2024 and full launch in 2025, pending registration .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Glufosinate-d3 Hydrochloride involves the preparation of Glufosinate-d3 which is then reacted with hydrochloric acid to produce the hydrochloride salt.", "Starting Materials": [ "L-Phosphinothricin-d3", "Methyl chloroformate", "Triethylamine", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Reaction of L-Phosphinothricin-d3 with methyl chloroformate and triethylamine to form Glufosinate-d3", "Step 2: Purification of Glufosinate-d3", "Step 3: Reaction of Glufosinate-d3 with hydrochloric acid to form Glufosinate-d3 Hydrochloride", "Step 4: Purification of Glufosinate-d3 Hydrochloride" ] } | |
CAS 编号 |
1323254-05-2 |
产品名称 |
Glufosinate-d3 Hydrochloride |
分子式 |
C5H13ClNO4P |
分子量 |
220.604 |
IUPAC 名称 |
2-amino-4-[hydroxy(trideuteriomethyl)phosphoryl]butanoic acid;hydrochloride |
InChI |
InChI=1S/C5H12NO4P.ClH/c1-11(9,10)3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10);1H/i1D3; |
InChI 键 |
GCZPTWOGXDBENT-NIIDSAIPSA-N |
SMILES |
CP(=O)(CCC(C(=O)O)N)O.Cl |
同义词 |
2-Amino-4-(hydroxymethylphosphinyl)butanoic Acid Hydrochloride; DL-Phosphinothricin Hydrochloride; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











